molecular formula C8H11NOS B13287145 Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Cat. No.: B13287145
M. Wt: 169.25 g/mol
InChI Key: PMZJCCKRGUOMEP-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (: 1047663-31-9) is a high-purity chemical compound with the molecular formula C 8 H 11 NOS and a molecular weight of 169.24 . It is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds . The compound features a 1,3-thiazole core, a privileged scaffold in drug discovery known for conferring significant biological activity . The presence of the cyclopropyl moiety can enhance metabolic stability and influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable fragment for the design of new active molecules . Thiazole derivatives are extensively investigated for a wide spectrum of biological applications, including serving as antimicrobial, antifungal, and anticonvulsant agents . This reagent is exclusively intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3

InChI Key

PMZJCCKRGUOMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis of the Thiazole Ring

The synthesis of thiazole rings typically involves the reaction of a carbonyl compound with a thioamide or thiocarbonyl compound. For the preparation of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, one might start by forming the 4-methyl-1,3-thiazol-2-yl moiety.

Step 1: Formation of the Thiazole Ring
  • Method : The thiazole ring can be formed using the Hantzsch synthesis or by reacting a suitable carbonyl compound with a thioamide.
  • Reagents : A carbonyl compound (e.g., an aldehyde or ketone) and a thioamide (e.g., thiourea).
  • Conditions : The reaction is typically carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Attachment of the Cyclopropyl Group

Once the thiazole ring is formed, the next step involves attaching a cyclopropyl group to the thiazole ring. This can be achieved through various alkylation reactions.

Step 2: Alkylation with Cyclopropyl Group
  • Method : Alkylation of the thiazole derivative with a cyclopropyl halide or cyclopropylmethyl halide.
  • Reagents : Cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide), a base (e.g., sodium hydride), and a solvent (e.g., dimethylformamide).
  • Conditions : The reaction is typically performed under basic conditions at room temperature or slightly elevated temperatures.

Formation of the Methanol Moiety

The final step involves converting the thiazole derivative into the methanol form. This can be achieved through reduction or hydrolysis reactions.

Step 3: Formation of the Methanol Moiety
  • Method : Reduction of an aldehyde or ester group to a hydroxymethyl group.
  • Reagents : A reducing agent (e.g., sodium borohydride) and a solvent (e.g., methanol).
  • Conditions : The reaction is typically carried out at room temperature.

Chemical Properties and Characterization

This compound has specific chemical properties that can be used for its characterization:

  • Molecular Formula : C9H13NOS
  • Molecular Weight : Approximately 183.27 g/mol
  • IUPAC Name : 2-Cyclopropyl-1-(4-methyl-1,3-thiazol-5-yl)ethanol is a related compound, but the exact IUPAC name for this compound would need to reflect its specific structure.

Data Tables

Table 1: Synthesis Steps for this compound

Step Method Reagents Conditions
1 Thiazole ring formation Carbonyl compound, thioamide Ethanol or acetic acid, elevated temperature
2 Alkylation with cyclopropyl group Cyclopropylmethyl halide, base (e.g., NaH) DMF, room temperature
3 Formation of methanol moiety Reducing agent (e.g., NaBH4) Methanol, room temperature

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C9H13NOS
Molecular Weight Approximately 183.27 g/mol
IUPAC Name Specific to the compound's structure

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(4-methyl-1,3-thiazol-2-YL)ketone, while reduction could produce cyclopropyl(4-methyl-1,3-thiazol-2-YL)methane .

Scientific Research Applications

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol with its analogs, focusing on structural variations, substituent effects, and hypothetical implications for physicochemical or biological properties.

Structural Analogues from

lists multiple derivatives of 1-(aminomethyl)cyclopropylmethanol, differing primarily in the substituents on the heteroaromatic ring. Key examples include:

Compound Name Substituent (Heteroaryl Group) Notable Features CAS Number
1-(Aminomethyl)cyclopropylmethanol 4-methyl-1,3-thiazol-2-yl Methyl group enhances electron density; potential metabolic stability Not explicitly provided
1-(Aminomethyl)cyclopropylmethanol 5-bromofuran-2-yl Bromine increases molecular weight and lipophilicity; may alter binding kinetics Not explicitly provided
1-(Aminomethyl)cyclopropylmethanol 5-chlorofuran-2-yl Chlorine offers moderate electronegativity; possible impact on solubility Not explicitly provided
1-(Aminomethyl)cyclopropylmethanol 5-methoxyfuran-2-yl Methoxy group improves solubility via polarity; may reduce membrane permeability Not explicitly provided

Key Observations:

Electron-withdrawing groups (e.g., bromo, chloro) may enhance binding to positively charged residues in enzymes or receptors but could reduce metabolic stability due to increased susceptibility to oxidation .

Impact on Physicochemical Properties :

  • Lipophilicity : Halogenated derivatives (bromo, chloro) likely exhibit higher logP values compared to the methyl-substituted compound, influencing membrane permeability and bioavailability.
  • Solubility : Methoxy and hydroxymethyl groups (as in the target compound) improve aqueous solubility, whereas halogens may reduce it .

Substituents on the heteroaryl ring (e.g., bromo vs. methyl) may further modulate steric interactions with target proteins .

Comparison with Non-Thiazole Derivatives

and describe compounds with distinct heterocyclic cores but overlapping functional groups:

  • MPEP (2-methyl-6-(phenylethynyl)pyridine) : A pyridine-based mGlu5 antagonist with demonstrated anxiolytic effects in rodents . While structurally distinct from the thiazole derivatives, MPEP highlights the role of aromatic systems in central nervous system (CNS) drug design. Unlike the target compound, MPEP’s linear ethynyl linker and pyridine ring may offer different binding kinetics and selectivity profiles.

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-ylmethanol: A thiazole derivative with a methoxyphenyl substituent (). The para-methoxy group introduces strong electron-donating effects, contrasting with the cyclopropyl group’s rigidity in the target compound. This difference could influence solubility and intermolecular interactions .

Biological Activity

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a cyclopropyl group linked to a thiazole moiety, which is known for its pharmacological properties. The thiazole ring is particularly notable for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound involves several mechanisms:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in critical biological processes such as cell signaling and metabolism.
  • Pathway Modulation : It is suggested that this compound could modulate pathways related to inflammation, apoptosis, and cell proliferation, which are crucial for its therapeutic effects .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with thiazole rings have shown promising results in inhibiting cancer cell proliferation in various studies:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxicity .
  • SAR Analysis : The presence of electron-donating groups like the methyl group at the 4-position enhances the anticancer activity of thiazole derivatives. In particular, structural modifications can significantly impact their efficacy against cancer cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Mechanisms : These compounds often disrupt bacterial cell walls or inhibit essential enzymes required for bacterial growth. This compound may exhibit similar mechanisms due to its structural characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    • A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on Jurkat and HT-29 cells. Compounds showed IC50 values significantly lower than standard treatments like doxorubicin .
    • Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts.
  • Antimicrobial Studies :
    • Research involving thiazole derivatives indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features that enhance this activity include the presence of sulfur in the thiazole ring .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-MercaptobenzothiazoleThiazole ring with sulfurAntimicrobial
4-MethylthiazoleMethyl-substituted thiazoleAntifungal
CyclopropylamineCyclopropane with amineNeuroactive

This table highlights the diversity in biological activities among structurally related compounds, emphasizing the potential of this compound in drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves coupling cyclopropyl groups to thiazole precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-methylthiazole derivatives. Optimization includes adjusting catalysts (e.g., Pd-based for coupling), solvent polarity (e.g., DMF or THF), and temperature to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole ring protons (δ ~6.5–8.0 ppm). The methanol group appears as a singlet (~δ 4.5–5.5 ppm).
  • IR : Stretching frequencies for O–H (~3200–3600 cm1^{-1}) and C–S (~600–700 cm1^{-1}) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) determines bond lengths, angles, and stereochemistry. Challenges include crystal growth due to the compound’s hydrophobicity; vapor diffusion with solvents like ethanol/water mixtures is recommended. Weak C–H···O interactions may stabilize the crystal lattice .

Advanced Research Questions

Q. What computational approaches predict the biological interactions of this compound?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models binding to targets like herpesvirus proteins (referencing thiazole-based antivirals in patents ). MD simulations evaluate stability in biological membranes .

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity and conformational dynamics?

  • Answer : The cyclopropyl ring’s strain increases electrophilicity at the methanol-attached carbon. Steric hindrance limits rotational freedom, favoring specific conformers in solution (NMR NOE studies) versus solid state (SCXRD). Computational studies (e.g., Gaussian) compare torsional angles to experimental data .

Q. What strategies address contradictions in reported biological activities of thiazole derivatives like this compound?

  • Answer : Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Standardized protocols (e.g., IC50_{50} determination in HSV-1/2 models ) and purity validation (HPLC ≥95%) are critical. Meta-analyses of SAR studies can reconcile divergent results .

Q. How can regioselective functionalization of the thiazole ring enable SAR studies?

  • Answer : Electrophilic substitution at the 5-position (electron-rich due to sulfur) is favored. Protecting the methanol group (e.g., silylation) allows selective bromination or nitration. Derivatives are screened for enhanced antiviral or anticancer activity .

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